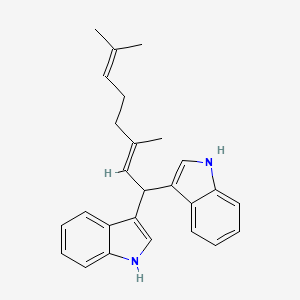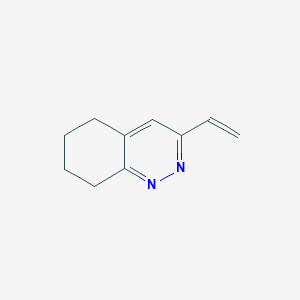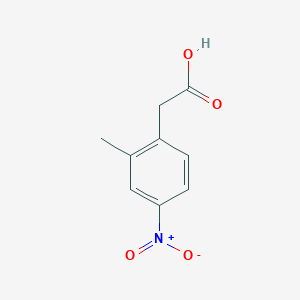![molecular formula C8H8ClNO B13096983 (S)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B13096983.png)
(S)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is a heterocyclic compound that features a pyridine ring fused to a cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with cyclopentanone in the presence of a base, followed by reduction and subsequent cyclization to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or nickel.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Thieno[3,2-b]pyridin-7-ol: A structurally similar compound with a sulfur atom in place of the nitrogen atom in the pyridine ring.
Pyridin-2-ol: A simpler analog with a hydroxyl group attached to the pyridine ring.
Uniqueness
(S)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is unique due to its specific structural features, including the fused cyclopentane ring and the presence of a chlorine atom. These characteristics confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H8ClNO |
|---|---|
Peso molecular |
169.61 g/mol |
Nombre IUPAC |
(7S)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol |
InChI |
InChI=1S/C8H8ClNO/c9-7-4-2-5-1-3-6(11)8(5)10-7/h2,4,6,11H,1,3H2/t6-/m0/s1 |
Clave InChI |
XZVGQEYEEUNMQM-LURJTMIESA-N |
SMILES isomérico |
C1CC2=C([C@H]1O)N=C(C=C2)Cl |
SMILES canónico |
C1CC2=C(C1O)N=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


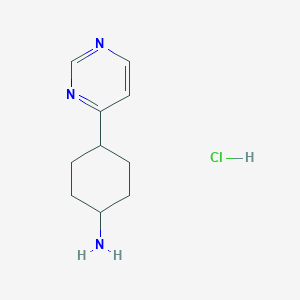
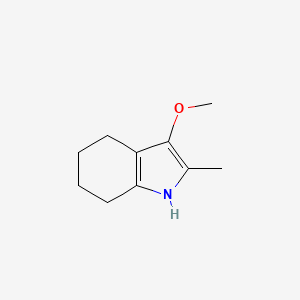


![Imidazo[1,2-a]pyrazine-6-thiol](/img/structure/B13096915.png)
![3,6-Dimethylisoxazolo[3,4-d]pyrimidin-4(1H)-one](/img/structure/B13096917.png)
![[(2r,5s)-5-(4-Amino-5-Fluoro-2-Oxopyrimidin-1(2h)-Yl)-1,3-Oxathiolan-2-Yl]methyl Dihydrogen Phosphate](/img/structure/B13096928.png)
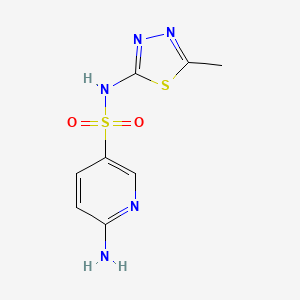
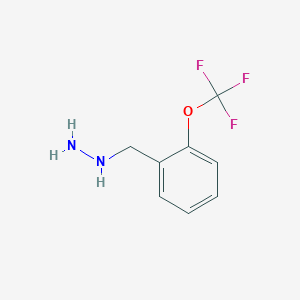
![Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13096954.png)
